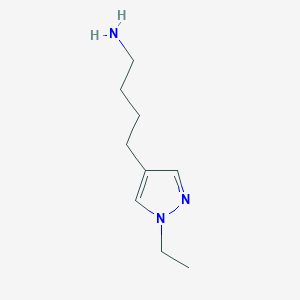

4-(1-Ethyl-1h-pyrazol-4-yl)butan-1-amine

CAS No.:

Cat. No.: VC18238465

Molecular Formula: C9H17N3

Molecular Weight: 167.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H17N3 |

|---|---|

| Molecular Weight | 167.25 g/mol |

| IUPAC Name | 4-(1-ethylpyrazol-4-yl)butan-1-amine |

| Standard InChI | InChI=1S/C9H17N3/c1-2-12-8-9(7-11-12)5-3-4-6-10/h7-8H,2-6,10H2,1H3 |

| Standard InChI Key | REWPOXXJXLSCMT-UHFFFAOYSA-N |

| Canonical SMILES | CCN1C=C(C=N1)CCCCN |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s core consists of a pyrazole ring—a five-membered aromatic heterocycle with two adjacent nitrogen atoms. The 1-position is substituted with an ethyl group (-CH2CH3), while the 4-position features a butan-1-amine chain (-CH2CH2CH2CH2NH2). This arrangement introduces both lipophilic (ethyl) and hydrophilic (amine) moieties, influencing solubility and reactivity .

Physicochemical Properties

While experimental data for 4-(1-ethyl-1H-pyrazol-4-yl)butan-1-amine are scarce, analogous compounds like 1-ethyl-1H-pyrazol-4-amine exhibit the following properties :

-

Molecular Weight: 111.15 g/mol (analog).

-

Log P (Partition Coefficient): ~0.22 (indicating moderate lipophilicity).

-

Solubility: High aqueous solubility (16.4–53.7 mg/mL in water).

-

Hydrogen Bonding: 1 H-bond donor and 1 H-bond acceptor.

The addition of the butan-1-amine chain likely enhances water solubility and hydrogen-bonding capacity compared to its shorter-chain analogs.

Synthetic Pathways and Optimization

General Synthesis Strategy

The synthesis of pyrazole derivatives typically involves cyclocondensation reactions. For 1-ethyl-1H-pyrazol-4-amine, a common route is the reaction of hydrazines with 1,3-diketones or alkynes under catalytic conditions . Extending this to 4-(1-ethyl-1H-pyrazol-4-yl)butan-1-amine would require:

-

Pyrazole Ring Formation: Reacting ethyl hydrazine with a suitable diketone.

-

Side-Chain Introduction: Coupling the pyrazole intermediate with a butan-1-amine precursor via nucleophilic substitution or cross-coupling reactions.

Example Reaction Scheme:

-

Step 1: Synthesis of 1-ethyl-1H-pyrazol-4-amine:

-

Step 2: Alkylation with 4-bromobutan-1-amine:

Challenges in Synthesis

-

Regioselectivity: Ensuring substitution occurs exclusively at the 4-position of the pyrazole ring.

-

Amine Protection: The primary amine in the butan-1-amine chain may require protection (e.g., Boc groups) during reactions to prevent side reactions .

Pharmacological and Industrial Applications

Case Study: Kinase Inhibitors

In Example 194 of the search results, 1-ethyl-1H-pyrazol-4-amine was used to synthesize a pyrimidine-diamine derivative with anticancer activity . Substituting the shorter amine chain with butan-1-amine might modulate selectivity for specific kinase isoforms.

Material Science Applications

The compound’s amine group enables covalent bonding to polymers or surfaces, making it valuable for:

-

Functionalized Nanoparticles: As a stabilizing ligand.

-

Epoxy Resins: As a curing agent.

Future Research Directions

-

Synthetic Upgrades: Develop catalytic asymmetric methods to access enantiomerically pure forms.

-

Biological Screening: Evaluate efficacy against neurodegenerative targets (e.g., tau protein aggregation).

-

Environmental Impact: Assess biodegradability and ecotoxicity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume